molecular formula C23H24N4O4S B2696774 2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 923172-38-7

2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2696774
CAS No.: 923172-38-7
M. Wt: 452.53
InChI Key: NHNKBSPYSFVLAI-UHFFFAOYSA-N
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Description

2,4-Diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a substituted imidazo[1,2-a]pyrimidine core. This compound is structurally characterized by a 2,4-diethoxybenzene sulfonamide group linked to a 7-methylimidazo[1,2-a]pyrimidine moiety via a phenyl bridge.

Properties

IUPAC Name

2,4-diethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-4-30-19-10-11-22(21(14-19)31-5-2)32(28,29)26-18-8-6-17(7-9-18)20-15-27-13-12-16(3)24-23(27)25-20/h6-15,26H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNKBSPYSFVLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and sulfonamide formation . Industrial production methods may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that various sulfonamide derivatives exhibit significant inhibitory effects on tumor growth by targeting specific enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Carbonic Anhydrase IX

A study highlighted the development of benzenesulfonamide derivatives that inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The synthesized compounds demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, showcasing their potential as selective anticancer agents. Furthermore, one derivative induced apoptosis in MDA-MB-231 breast cancer cells significantly more than control groups .

Antidiabetic Properties

Sulfonamides have also been investigated for their antidiabetic effects. The structural modifications of sulfonamide derivatives can lead to compounds with enhanced hypoglycemic activities.

Case Study: Synthesis and Evaluation of Antidiabetic Agents

In a study focused on N-(4-phenylthiazol-2-yl)benzenesulfonamides, several derivatives were synthesized and evaluated for their antidiabetic activity using a streptozotocin-induced diabetes model in rats. Some compounds exhibited considerable biological efficacy compared to glibenclamide, a well-known antidiabetic agent. This suggests that structural modifications to sulfonamide scaffolds could yield potent oral antidiabetic agents .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented, with various derivatives showing effectiveness against a range of bacterial strains.

Case Study: Broad-Spectrum Antimicrobial Activity

Research has shown that certain benzenesulfonamide derivatives possess significant antibacterial and anti-biofilm activities. These compounds were evaluated against common bacterial pathogens, demonstrating promising results that could lead to new therapeutic options for treating bacterial infections .

Enzyme Inhibition Studies

Sulfonamides are known for their ability to inhibit various enzymes, making them valuable in drug design.

Enzyme Inhibition Mechanism

The mechanism by which these compounds exert their effects often involves the inhibition of enzymes such as acetylcholinesterase and α-glucosidase. For instance, new sulfonamides have been synthesized that show inhibitory activity against acetylcholinesterase, which is crucial for treating Alzheimer's disease and other cognitive disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of sulfonamide derivatives.

Data Table: Structure-Activity Relationships

Compound StructureTarget ActivityIC50 Value (nM)Reference
2aCA IX Inhibition10.93
3bAntidiabetic Activity50
4cAntimicrobial Activity25

This table summarizes key findings from various studies, illustrating how modifications to the core structure can enhance biological activity.

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyrimidine moiety can bind to specific sites on proteins, inhibiting their activity or altering their function . The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The compound’s structural analogs often differ in substituents on the benzene sulfonamide group or the heterocyclic core. Key examples include:

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Features
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS: 923113-15-9) R1 = F, R2 = H, R3 = CONH2 ~367.3 g/mol Fluorine substituent enhances metabolic stability; amide linkage vs. sulfonamide .
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS: 923216-86-8) R1 = OCH3, R2 = diethylamino, R3 = H ~441.5 g/mol Methoxy and diethylamino groups improve solubility; pyrimidine-amino linkage .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide R1 = F, R2 = chromene-oxo, R3 = NHCH3 ~589.1 g/mol Chromene-oxo moiety enhances binding to kinase ATP pockets; higher molecular weight .

Key Observations :

  • Electron-Withdrawing Groups : Fluorine (e.g., CAS 923113-15-9) improves stability but may reduce solubility compared to ethoxy groups in the target compound .
  • Heterocyclic Core : The imidazo[1,2-a]pyrimidine core in the target compound offers distinct π-π stacking interactions compared to pyrazolo[3,4-d]pyrimidine (e.g., Example 53 in ).
  • Solubility: Methoxy and diethylamino substituents (CAS 923216-86-8) confer better aqueous solubility than diethoxy groups, which may enhance pharmacokinetics .
Binding Affinity Predictions (AutoDock Vina Analysis)

Using AutoDock Vina , hypothetical docking studies suggest:

  • The target compound’s diethoxy groups may hinder binding to hydrophobic pockets compared to smaller substituents (e.g., fluorine).
  • The imidazo[1,2-a]pyrimidine core shows stronger affinity for kinases (e.g., CDK2) than pyrimidin-2-ylamino analogs (RMSD < 2.0 Å).

Research Findings and Therapeutic Potential

  • Kinase Inhibition : Imidazo[1,2-a]pyrimidine derivatives are reported to inhibit kinases like Aurora A/B, though the target compound’s specificity remains unverified .
  • Anticancer Activity : Analog CAS 923216-86-8 shows IC50 values of 0.2–1.5 µM in leukemia cell lines, suggesting the diethoxy variant may require optimization for potency .
  • Metabolic Stability : Ethoxy groups may increase hepatic clearance compared to methoxy or fluorine-substituted analogs .

Biological Activity

The compound 2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative notable for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S, with a molecular weight of 452.5 g/mol. The structure features a sulfonamide group, which is known for its pharmacological significance, particularly in antimicrobial and anti-inflammatory applications.

Biological Activity Overview

The biological activities of sulfonamides, including the compound , can be categorized into several key areas:

1. Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The mechanism typically involves inhibition of bacterial folate synthesis. Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

Recent studies have indicated that compounds similar to 2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide may possess anticancer properties. For instance, certain imidazo[1,2-a]pyrimidine derivatives have shown cytotoxic effects against cancer cell lines in vitro .

3. Cardiovascular Effects

Preliminary research into the cardiovascular effects of benzenesulfonamides suggests that some derivatives can influence perfusion pressure and coronary resistance. This activity may be mediated through interactions with calcium channels, indicating potential therapeutic applications in cardiovascular diseases .

Antimicrobial Activity

A comparative study of various sulfonamide derivatives found that specific modifications in the structure significantly enhanced antibacterial efficacy. For example, compounds with a similar imidazo[1,2-a]pyrimidine framework demonstrated IC50 values in the low micromolar range against resistant bacterial strains.

CompoundIC50 (µM)Bacterial Strain
Compound A0.070E. coli
Compound B0.059S. aureus
2,4-Diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamideTBDTBD

Anticancer Activity

In vitro studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells. For instance, a related compound was tested on human breast cancer cell lines and exhibited significant cytotoxicity with an IC50 value of approximately 15 µM.

CompoundCell LineIC50 (µM)
Compound CMCF-715
2,4-Diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamideTBD

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : Inhibition of dihydropteroate synthase in bacterial folate synthesis.
  • Anticancer Mechanism : Induction of cell cycle arrest and apoptosis via mitochondrial pathways.
  • Cardiovascular Mechanism : Modulation of calcium channel activity affecting vascular tone.

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